(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid

Description

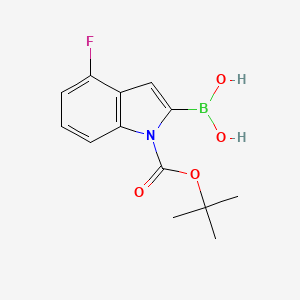

(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid (CAS: 1000068-25-6) is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected indole scaffold. Key structural attributes include:

- Boc group: Positioned at the indole nitrogen (N1), this group enhances solubility and stability during synthetic applications .

- Fluorine substituent: Located at the 4-position of the indole ring, fluorine introduces electronic effects (e.g., electron-withdrawing) that may modulate reactivity and binding properties .

- Boronic acid moiety: At the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation .

Physical Properties: Molecular formula C₁₃H₁₅BFNO₄, molecular weight 279.07 g/mol, and purity ≥97% (commercial source: Aladdin Scientific) .

Properties

IUPAC Name |

[4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHZCAVQMVZATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656792 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000068-25-6 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid typically involves the halide-to-lithium exchange reaction followed by the addition of a boron-containing reagent. For example, the reaction of 3-bromoindole with n-butyllithium (n-BuLi) followed by the addition of triisopropyl borate can yield the desired boronic acid .

Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions: (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This is a widely used reaction for forming carbon-carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

Copper-Catalyzed Trifluoromethylation: This reaction introduces a trifluoromethyl group into the compound.

Palladium-Catalyzed Benzylation: This reaction involves the addition of a benzyl group to the compound.

Common Reagents and Conditions:

Reagents: Palladium catalysts, copper catalysts, n-butyllithium, triisopropyl borate.

Major Products: The major products formed from these reactions include various substituted indoles and other complex organic molecules, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid primarily involves its role as a Lewis acid. It can form complexes with Lewis bases, such as hydroxide anions and electron-donating groups like nitrogen or oxygen. This allows it to participate in various catalytic processes, including the Suzuki-Miyaura coupling reaction, where it facilitates the transfer of an organic group from boron to palladium .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of Boc-protected indolylboronic acids. Key analogues and their distinguishing features are summarized below:

Impact of Substituents :

- Electron-donating groups (e.g., CH₃) : Improve stability but may slow coupling kinetics .

- Positional isomerism : Boronic acid at C2 (target) vs. C3 (CAS 181365-26-4) alters steric and electronic profiles, affecting substrate compatibility in reactions .

Suzuki-Miyaura Coupling

The target compound and its analogues are pivotal in constructing heterocyclic scaffolds:

- Target compound : Used in synthesizing biindoles (e.g., 5,6-dibromo-1H,1'H-2,2'-biindole) via coupling with halogenated indoles (e.g., 5,6-dibromo-2-iodo-1H-indole) .

- 6-Cyano analogue (CAS 913835-67-3): Employed in coupling with chloro-iodopyridines for drug discovery intermediates .

- Methyl-substituted analogues : Demonstrated in pyrrole and indole syntheses, though yields vary (e.g., 53–98% for biindoles) .

Reactivity Trends :

- Fluorine at C4 may enhance coupling efficiency in electron-deficient aryl halides due to increased boronic acid electrophilicity .

- Methyl groups (e.g., 4-CH₃) may hinder coupling with sterically demanding partners .

Stability and Handling

- Target compound: Commercial specifications note ≥97% purity, stored under inert conditions due to boronic acid sensitivity to moisture .

- Methyl-substituted analogues: Higher thermal stability (e.g., mp 186–190°C for 10b in ) compared to fluorine/cyano derivatives, which may decompose at lower temperatures .

Biological Activity

(1-(tert-Butoxycarbonyl)-4-fluoro-1H-indol-2-yl)boronic acid is a compound belonging to the class of indole-based boronic acids, which have garnered considerable attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The chemical formula for this compound is C₁₃H₁₅BFNO₄, with a molecular weight of 279.07 g/mol. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BFNO₄ |

| Molecular Weight | 279.07 g/mol |

| Boiling Point | Not available |

| H-bond Acceptors | 5 |

| H-bond Donors | 2 |

| Lipophilicity | High |

Boronic acids, including this compound, exhibit various mechanisms of action in biological systems:

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine and metallo-beta-lactamases, enzymes that contribute to antibiotic resistance. This compound's ability to bind to these enzymes can restore the efficacy of beta-lactam antibiotics against resistant bacteria .

- Receptor Modulation : Indole derivatives are known to interact with various receptors in the body, including serotonin receptors. The structural modifications in this compound may enhance its affinity for specific receptor subtypes, potentially leading to therapeutic effects in mood disorders and other conditions .

- Antitumor Activity : Some indole-based compounds have demonstrated selective cytotoxicity against cancer cells. The boronic acid moiety may enhance the compound's ability to target tumor-associated pathways, making it a candidate for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of indole-based boronic acids, including this compound:

- Antibacterial Activity : A study highlighted the effectiveness of boronic acids in overcoming antibiotic resistance by inhibiting beta-lactamases. The incorporation of the indole structure may improve binding affinity and selectivity towards these enzymes .

- Cancer Research : Research has indicated that certain indole derivatives can induce apoptosis in cancer cells through modulation of signaling pathways. The specific effects of this compound on cancer cell lines warrant further investigation to elucidate its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.